N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide
Description
The compound N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic oxazolidinone derivative with a complex molecular architecture. Its core structure includes:
- A 2-oxooxazolidin-5-yl ring, a hallmark of the oxazolidinone class, which is pharmacologically significant due to its role in ribosomal binding and antibacterial activity .
- A 3-chlorophenyl substituent at the 3-position of the oxazolidinone ring, which may enhance lipophilicity and target affinity.
- A methyl linker bridging the oxazolidinone ring to a benzamide group.
This compound’s design suggests optimization for antibacterial applications, leveraging structural motifs from known oxazolidinone antibiotics like linezolid while introducing novel substituents to address resistance or pharmacokinetic limitations.
Properties
IUPAC Name |
N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(difluoromethylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF2N2O5S/c19-11-4-3-5-12(8-11)23-10-13(28-18(23)25)9-22-16(24)14-6-1-2-7-15(14)29(26,27)17(20)21/h1-8,13,17H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGVGBDPTJEGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes an oxazolidinone ring, a chlorophenyl group, and a difluoromethyl sulfonamide moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.85 g/mol. The structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O4S |
| Molecular Weight | 392.85 g/mol |
| CAS Number | 954701-96-3 |
This compound exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl sulfonamide group is known to enhance binding affinity to certain biological targets, potentially leading to altered enzymatic activity or receptor modulation.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this one may exhibit significant antimicrobial properties. For instance, oxazolidinone derivatives are often evaluated for their effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry investigated the antibacterial properties of oxazolidinone derivatives, revealing that modifications to the oxazolidinone ring could enhance activity against Gram-positive bacteria .
- Anticancer Potential : Research has shown that compounds containing oxazolidinone structures can inhibit cancer cell proliferation. A study demonstrated that specific derivatives induced apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
- Enzyme Inhibition : In vitro assays have indicated that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions related to metabolic dysregulation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-benzamide | Lacks difluoromethyl group; similar oxazolidinone ring | Moderate antibacterial activity |
| N-(benzenesulfonyl)-N'-(3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methylurea | Contains urea linkage instead of sulfonamide | Higher anticancer activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxazolidinone derivatives are extensively studied for their antibacterial properties. Below is a structural and functional comparison of the target compound with closely related analogs:
Table 1: Structural and Molecular Comparison
* Molecular weight calculated based on formula.
Key Observations
Substituent Effects on Bioactivity: The difluoromethyl sulfonyl group in the target compound distinguishes it from analogs with simpler electron-withdrawing groups (e.g., nitro in 5d ). This group’s dual electronegativity may enhance ribosomal binding affinity compared to mono-halogenated derivatives. Linezolid conjugates (5b–5e) demonstrate that halogenation (fluoro, chloro) improves potency against resistant strains, while polar groups (methylamino in 5e) may reduce cytotoxicity .
The benzo[d][1,3]dioxol-5-yl moiety in adds rigidity, which could stabilize the compound in acidic environments (e.g., gastrointestinal tract).
Comparative Limitations: None of the analogs in include sulfonyl groups, underscoring the uniqueness of the target compound’s design. However, the lack of reported biological data for these compounds precludes direct efficacy comparisons.
Q & A
Q. Critical Parameters :
- Reaction temperature and time (overheating degrades sulfonyl intermediates).
- Moisture-sensitive steps (e.g., sulfonylation) require anhydrous conditions.
- Stoichiometric ratios of coupling reagents (e.g., EDC/HOBt) to ensure complete amide bond formation .
How should researchers approach the structural elucidation and purity assessment of this compound?
Answer:
Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential. Key signals include the oxazolidinone carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons from the 3-chlorophenyl group (δ 7.2–7.5 ppm in ¹H NMR). Coupling constants (e.g., J = 8–10 Hz for aryl protons) help confirm substitution patterns .
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch of oxazolidinone) and ~1350 cm⁻¹ (S=O stretch of sulfonyl group) validate functional groups .
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities. Purity thresholds ≥95% are standard for pharmacological studies .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and rules out isotopic impurities (e.g., chlorine isotopes) .
What advanced methodologies can be employed to investigate the biological target engagement of this compound?
Answer:
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like bacterial ribosomes (oxazolidinone targets) or kinases. Electrostatic potential maps highlight interactions between the difluoromethyl sulfonyl group and active-site residues .
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ values) using fluorogenic substrates (e.g., for proteases) quantify potency. Negative controls (e.g., linezolid for ribosome binding) validate specificity .
- Surface Plasmon Resonance (SPR) : Real-time kinetics (ka/kd) measure binding affinity to immobilized targets. Low nanomolar KD values indicate strong engagement .
In cases of conflicting bioactivity data across studies, what experimental variables should be re-examined to resolve discrepancies?
Answer:
Contradictions often arise from:
- Compound Stability : Hydrolysis of the sulfonyl group under acidic/basic conditions or light exposure. Stability studies (HPLC monitoring over 24–72 hours) identify degradation pathways .
- Assay Conditions : Variations in pH (e.g., bacterial growth media vs. enzymatic buffers) or cation concentrations (Mg²⁺ for ribosome binding) alter activity. Standardized protocols (CLSI guidelines for antimicrobial assays) improve reproducibility .
- Cellular Permeability : LogP calculations (e.g., ~3.5 for this compound) predict membrane penetration. Conflicting cell-based vs. cell-free data may reflect efflux pump activity (e.g., P-gp inhibition controls) .
How can the oxazolidinone and difluoromethyl sulfonyl motifs in this compound be strategically modified to enhance its pharmacological profile?
Answer:
Oxazolidinone Modifications :
- Side Chain Optimization : Replacing the methylene linker with ethylene (improved flexibility) or introducing heteroatoms (e.g., O, N) enhances ribosomal binding. Bioisosteric replacements (e.g., thioamide for amide) reduce metabolic liability .
- Fluorine Substitution : Adding a 4-fluoro group to the 3-chlorophenyl ring increases lipophilicity (ClogP +0.5), improving blood-brain barrier penetration for CNS targets .
Q. Sulfonyl Group Tuning :
- Electron-Withdrawing Groups : Nitro or trifluoromethyl substituents on the benzamide enhance sulfonyl electrophilicity, boosting enzyme inhibition.
- Steric Shielding : Bulky substituents (e.g., tert-butyl) adjacent to the sulfonyl group reduce off-target interactions .
Q. Validation :
- SAR Studies : Synthesize analogs with systematic substitutions and test in parallel assays (e.g., MIC for antibacterial activity, kinase panel screening).
- ADME Profiling : Microsomal stability assays (human liver microsomes) and CYP450 inhibition studies prioritize candidates with optimal pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
